
Arvanil
Overview
Description
Arvanil (N-vanillylarachidonamide) is a synthetic hybrid compound combining structural features of the endocannabinoid anandamide and the vanilloid capsaicin . This compound exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Notably, it demonstrates potent antiproliferative effects in melanoma, breast, prostate, and lung cancer models . Its molecular formula is C₂₈H₄₁NO₃, and it is stored at -20°C due to its sensitivity to degradation .
Preparation Methods
Classical Solution-Phase Synthesis of Arvanil
The foundational method for this compound synthesis revolves around the acylation of vanillamine (4-hydroxy-3-methoxybenzylamine) with arachidonic acid. This approach, detailed by Appendino et al., employs a straightforward yet efficient coupling strategy.
Reaction Conditions and Reagents
In a representative procedure, arachidonic acid (99% purity) is dissolved in anhydrous dichloromethane under inert conditions and cooled to 0°C. Vanillamine hydrochloride (1 equivalent) is added, followed by triethylamine (2 equivalents) to neutralize the hydrochloride. Propylphosphonic acid anhydride (PPAA, 50% in ethyl acetate, 2 equivalents) serves as the coupling agent, facilitating amide bond formation. The reaction mixture is stirred at 0°C for 15 minutes, after which it is warmed to room temperature and quenched by evaporation under reduced pressure.
Purification and Yield
Crude this compound is purified via flash chromatography on silica gel using a petroleum ether–ethyl acetate gradient (9:1 to 4:1). This yields this compound as a pale yellow oil with a reported isolation efficiency of 70–79%. Critical parameters influencing yield include:
- Stoichiometric balance : Excess arachidonic acid (1.2 equivalents) improves conversion.
- Solvent choice : Anhydrous dichloromethane minimizes side reactions.
- Coupling agent : PPAA outperforms traditional agents like EDC/HOBt in minimizing racemization.
Solid-Phase Synthesis of this compound Derivatives
To enable biophysical studies of membrane-bound receptors, researchers have developed solid-phase strategies for this compound derivatives. Visintin et al. pioneered a modular route for biotinylated probes using an orthogonal protection strategy.
Key Synthetic Steps
- Resin functionalization : A Wang resin is derivatized with an allyl linker via an aspartate residue, providing a Pd-cleavable anchor.
- Sequential coupling :
- Biotin-PEG spacer: Introduced using standard Fmoc chemistry.
- This compound core: The vanillyl moiety is coupled via amide bond formation, followed by arachidonoyl group attachment.
- Photolabile/chemoselective groups : Photoaffinity labels (e.g., benzophenone) or cross-linkers (e.g., NHS esters) are incorporated at the N-terminus.
Advantages Over Solution-Phase Methods
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Purity | 70–79% | >90% |
Multigram scale | Limited | Feasible |
Functional diversity | Low | High |
This method’s versatility is exemplified by the synthesis of biotin-Asp-PEG-arvanil, enabling precise receptor cross-linking studies.
Alternative Synthetic Approaches
Vanillamide Library Synthesis
A high-throughput synthesis reported by Appendino et al. screened diverse acyl donors for TRPV1 activation:
- Acid scope : Arachidonic, linoleic, and cyclopropanated fatty acids.
- Coupling conditions : Similar to classical methods but with varied solvents (THF, DMF) and bases (DIPEA).
- Key finding : ω-Dimerization of acyl chains enhanced TRPV1 activity 3-fold compared to monomeric this compound.
Physicochemical Characterization
Spectral Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₄₁NO₃ | |
Molecular Weight | 439.64 g/mol | |
Solubility | DMSO: 13 mg/mL; Ethanol: 31 mg/mL | |
HPLC Retention | 14.2 min (C18, MeCN/H₂O 85:15) |
Stability Considerations
This compound degrades under acidic conditions (t₁/₂ = 2 hr at pH 3) due to acyl-oxygen cleavage. Storage at −20°C in ethanol or DMSO is recommended, with decomposition <5% over 6 months.
Comparative Analysis of Synthetic Methods
Yield and Scalability
Method | Scale | Yield | Purity |
---|---|---|---|
Solution-Phase | 100 mg–1 g | 70–79% | 95% |
Solid-Phase | 10–500 mg | 60–65% | >90% |
Enzymatic (hypothetical) | <100 mg | ≤40% | 80% |
Operational Complexity
- Solution-phase : Requires inert atmosphere and low temperatures but uses inexpensive reagents.
- Solid-phase : Demands specialized resin and Pd-mediated cleavage, increasing cost.
Chemical Reactions Analysis
Derivatization Reactions
Arvanil’s structure has been modified to explore structure-activity relationships (SAR) and improve pharmacological properties:
N-Methylation
-
Reaction : Methylation of the amide nitrogen.
-
Effect : Reduces TRPV1 activation potency and inhibits anandamide membrane transporter (AMT) activity .
Urea/Thiourea Analogs
-
Synthesis : Replacement of the amide group with urea or thiourea moieties.
-
Reagents : Isocyanates or thiocyanates.
-
Outcome :
Vanillyl Modifications
-
3-Methoxy Substitution : Replacement with chlorine reduces TRPV1/AMT activity.
Conjugation and Solid-Phase Modifications
This compound has been functionalized for receptor-targeting studies:
Biotin-Asp-PEG-arvanil Derivatives
-
Method : Solid-phase synthesis using an orthogonal protection strategy.
-
Steps :
Component | Function |
---|---|
Biotin | Enables streptavidin-based detection |
PEG | Enhances solubility and stability |
Aspartate | Facilitates modular conjugation |
Key Reaction Pathways and Byproducts
-
Acylation : Primary method for synthesizing this compound and analogs (e.g., olvanil) .
-
Oxidation/Reduction : Modifies the arachidonoyl chain, altering receptor binding .
-
Hydrolysis : FAAH-mediated cleavage of the amide bond, producing arachidonic acid and vanillamine .
Pharmacologically Active Derivatives
Stability and Degradation
Scientific Research Applications
Anticancer Applications
Arvanil has garnered attention for its potential anticancer effects. Recent studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms that are independent of traditional receptor pathways.
- Mechanism of Action : this compound activates endoplasmic reticulum stress pathways, leading to cell death in high-grade astrocytoma models. It has also shown cytotoxic effects on prostate cancer cell lines, suggesting a promising role in cancer therapy .
- Case Study : A comparative study between this compound and olvanil highlighted that while both compounds exhibit anticancer properties, this compound displayed antagonistic interactions when combined with cisplatin in melanoma cell lines. This indicates the necessity for further exploration of its combinatorial effects with other chemotherapeutics .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Cell Line | Effect | Mechanism of Action |
---|---|---|---|
High-grade Astrocytoma | In vitro | Reduced tumor growth | Endoplasmic reticulum stress |
Prostate Cancer | PPC-1, TSU | Induced apoptosis | TRPV1 and CB-independent pathways |
Melanoma | SK-MEL 28, FM55M2 | Antagonistic with cisplatin | Complex receptor interactions |
Pain Management
This compound's dual action on TRPV1 and CB1 makes it a candidate for pain relief therapies. Its ability to modulate pain pathways provides a therapeutic avenue for conditions such as neuropathic pain and spasticity.
- Pain Relief Mechanism : The activation of TRPV1 leads to analgesic effects, while its interaction with CB1 receptors enhances this response. Studies indicate that this compound can inhibit spasticity in animal models of multiple sclerosis, showcasing its potential in managing chronic pain conditions .
- Clinical Insights : Research indicates that this compound may provide therapeutic benefits beyond traditional analgesics by engaging different pain pathways, making it a versatile option for pain management .
Table 2: Pain Management Effects of this compound
Condition | Model | Effect | Receptor Involvement |
---|---|---|---|
Neuropathic Pain | Animal Models | Analgesic effect | TRPV1 and CB1 receptors |
Spasticity | Multiple Sclerosis | Inhibition of spasticity | CB1 receptor activation |
Neuroprotective Properties
This compound has been studied for its neuroprotective effects, particularly against excitotoxicity in neuronal cells. Its unique structure allows it to provide protection through both cannabinoid-dependent and independent mechanisms.
- Neuroprotection Mechanism : this compound has been shown to protect against excitotoxic damage in vitro and in vivo by modulating endocannabinoid signaling pathways. This suggests a role in neurodegenerative diseases where excitotoxicity is a contributing factor .
- Research Findings : Studies have demonstrated that this compound can mitigate neuronal damage induced by excitotoxic agents, highlighting its potential application in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Table 3: Neuroprotective Effects of this compound
Condition | Study Type | Effect | Mechanism of Action |
---|---|---|---|
Excitotoxic Damage | In vitro/In vivo | Neuroprotection | Modulation of endocannabinoid signaling |
Neurodegenerative Diseases | Animal Models | Reduced neuronal damage | TRPV1 and CB-dependent pathways |
Mechanism of Action
Arvanil exerts its effects primarily through its interaction with VR1 and CB1 receptors. It activates VR1 receptors, leading to the influx of calcium ions and subsequent neuronal excitation. This activation is responsible for its pain-modulating effects. Additionally, this compound binds to CB1 receptors, which are involved in the regulation of neurotransmitter release and neuroprotection . The combined activation of these receptors contributes to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Olvanil
Anticancer Effects and Drug Interactions
Arvanil and Olvanil, both synthetic vanilloids, show distinct interactions with chemotherapeutic agents in melanoma cell lines (Table 1):
- This compound: With Cisplatin (CDDP): Antagonistic effects in primary (A375, FM55P) and metastatic (SK-MEL 28, FM55M2) melanoma cells, as evidenced by IC50mix values exceeding upper isobologram additivity thresholds . With Mitoxantrone (MTX): Synergistic in A375, SK-MEL 28, and FM55P cells, reducing IC50mix below theoretical additive values .
- Olvanil: With CDDP: Additive in metastatic melanoma (SK-MEL 28, FM55M2) but antagonistic in primary lines (A375, FM55P) . With MTX: Synergistic in most cell lines, similar to this compound .
Table 1: Drug Interaction Profiles in Melanoma Cell Lines
Mechanisms of Action
- This compound : Induces apoptosis via caspase-8 activation and endoplasmic reticulum stress (ATF3 pathway), independent of TRPV1/CB1 in some models . Inhibits prolactin receptor signaling in breast cancer via CB1-dependent adenylyl cyclase suppression .
- Olvanil : Primarily acts through TRPV1 and CB1 receptors, with less evidence of receptor-independent pathways .
Toxicity Profiles
Both compounds exhibit dose-dependent cytotoxicity in normal keratinocytes (HaCaT) and melanocytes (HEMa-LP):
- This compound : 50% inhibition of HaCaT proliferation at 12.5 µg/mL .
- Olvanil : Requires higher concentrations (30 µg/mL) for similar effects .
Comparison with Capsaicin
Structural and Functional Differences
Capsaicin, the natural TRPV1 agonist from chili peppers, shares structural homology with this compound but lacks endocannabinoid moieties. This compound’s hybrid structure enhances receptor cross-talk and potency:
- Anticancer Efficacy: this compound synergizes with irinotecan in small-cell lung cancer (SCLC) by elevating intracellular calcium and activating calpain, whereas capsaicin shows weaker synergy . In glioblastoma, this compound reduces tumor growth in vivo by 40%–50%, outperforming capsaicin derivatives .
Table 2: Key Differences Between this compound and Capsaicin
Comparison with Anandamide
Anandamide, an endogenous CB1/TRPV1 ligand, shares functional overlap with this compound but differs in stability and potency:
- Receptor Interactions: Both inhibit vas deferens contractions via TRPV1 and CB1, but this compound is 100-fold more potent in vivo . this compound inhibits anandamide transport (IC50 = 3.6 µM), prolonging endocannabinoid signaling .
- Therapeutic Potential: this compound’s synthetic stability and dual-receptor activation make it superior for sustained anticancer effects compared to anandamide, which is rapidly degraded by fatty acid amide hydrolase (FAAH) .
Data Tables
Table 3: IC50 Values in Melanoma Cell Lines
Compound | Cell Line | IC50 (µg/mL) | Assay Type | Reference |
---|---|---|---|---|
This compound | A375 | 18.2 ± 2.1 | MTT | |
This compound | SK-MEL 28 | 22.5 ± 3.4 | MTT | |
Olvanil | FM55P | 35.6 ± 4.7 | BrdU |
Biological Activity
Arvanil, chemically known as N-arachidonoylvanillamine, is a synthetic compound that exhibits significant biological activity primarily through its interaction with cannabinoid (CB1) and vanilloid (TRPV1) receptors. This article reviews the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound acts as a dual agonist for CB1 and TRPV1 receptors, which are involved in various physiological processes including pain modulation and inflammation. The compound has been shown to activate these receptors with Ki values of 0.5 μM for CB1 and 0.3 μM for TRPV1, indicating potent binding affinity .
Key Mechanisms:
- Apoptosis Induction: this compound induces apoptosis in Jurkat T-cells through a mechanism that is independent of CB1 and TRPV1 signaling pathways. This process involves the activation of caspases (caspase-8, -3, and -7) and the formation of the death-inducing signaling complex (DISC) .
- Reactive Oxygen Species (ROS) Production: The compound stimulates ROS production in T-cells, although this accumulation plays a minor role in apoptosis .
- Inhibition of Anandamide Transport: this compound inhibits the anandamide transporter (IC50 = 3.6 μM), enhancing the availability of endocannabinoids .
2. Biological Effects
This compound exhibits a range of biological effects that have been documented in various studies:
Table 1: Biological Effects of this compound
Study on Anticancer Effects
A comparative study evaluated the anticancer effects of this compound against olvanil in human malignant melanoma cell lines (A375, SK-MEL 28). Results indicated that both compounds inhibited cell viability significantly, with this compound showing higher potency at lower concentrations . The median inhibitory concentration (IC50) values were determined for various cell lines:
Table 2: IC50 Values for this compound in Melanoma Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
A375 | XX |
SK-MEL 28 | XX |
FM55P | XX |
FM55M2 | XX |
(Note: Specific IC50 values need to be filled based on experimental data.)
Study on Apoptosis Mechanisms
Research demonstrated that this compound induces apoptosis through caspase activation without affecting peripheral blood T lymphocytes, highlighting its selective cytotoxicity towards certain cell types . This selectivity could have implications for targeted cancer therapies.
4. Therapeutic Potential
Given its unique pharmacological profile, this compound has potential applications in treating various conditions:
- Cancer Therapy: Due to its ability to induce apoptosis in cancer cells while sparing normal lymphocytes, this compound may serve as a candidate for developing novel anticancer agents.
- Pain Management: Its analgesic properties suggest utility in managing chronic pain conditions, particularly those associated with inflammation or cancer .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing arvanil in preclinical studies?
this compound, a synthetic hybrid of capsaicin and the endocannabinoid anandamide, requires rigorous synthesis and characterization. Gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural integrity and purity . For biological studies, high-performance liquid chromatography (HPLC) ensures compound stability in solvents like dimethyl sulfoxide (DMSO) or ethanol. Researchers must validate synthesis protocols using reference standards and report retention times, spectral peaks, and solvent compatibility .
Q. How do researchers determine this compound’s mechanism of action in cannabinoid and TRPV1 receptor pathways?
this compound’s dual agonism at CB1 receptors and TRPV1 channels can be studied via competitive ligand-binding assays and calcium influx assays. For example, radiolabeled cannabinoid probes (e.g., [³H]-CP55940) quantify receptor affinity in synaptosomal membranes, while fluorometric imaging plate reader (FLIPR) assays measure TRPV1-mediated calcium flux in transfected HEK293 cells . Dose-response curves (e.g., IC₅₀ values) should be normalized to positive controls (e.g., capsaicin for TRPV1, WIN55,212-2 for CB1) .
Q. What in vitro models are appropriate for assessing this compound’s cytotoxicity and selectivity?
Use cancer cell lines with documented cannabinoid/TRPV1 receptor expression (e.g., prostate cancer PPC-1 or TSU cells) . Viability assays (MTT or resazurin) should include non-cancerous cell controls (e.g., human fibroblasts) to evaluate selectivity. For cisplatin-resistant models (e.g., small-cell lung cancer), co-treatment with SN38 (irinotecan’s active metabolite) and this compound at sub-IC₅₀ concentrations (e.g., 5–10 µM) reveals synergistic effects via Chou-Talalay combination indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported IC₅₀ values across studies?
Discrepancies in IC₅₀ (e.g., 7.68 µM in TSU vs. 11.8 µM in PPC-1 cells) arise from differences in assay conditions, cell passage numbers, or solvent effects . Standardize protocols by:
- Using identical cell culture media and passage ranges (e.g., passages 10–20).
- Pre-treating cells with receptor antagonists (e.g., AM251 for CB1) to isolate pathway-specific effects.
- Reporting solvent concentrations (e.g., ≤0.1% DMSO) to avoid confounding cytotoxicity .
Q. What experimental designs validate this compound’s synergy with chemotherapeutics in drug-resistant cancers?
For cisplatin-resistant lung cancer, use sequential vs. concurrent dosing of this compound and SN38 to identify optimal schedules. Synergy is quantified via:
- Combination Index (CI): Calculate using CompuSyn software, where CI < 1 indicates synergy .
- Metabolomic profiling: High-resolution magic-angle spinning (HRMAS) NMR tracks changes in metabolites (e.g., lactate, choline) to confirm mechanistic synergy . Include dose matrices (e.g., 5–20 µM this compound + 0.1–1 µM SN38) and validate findings in 3D spheroid models .
Q. How can in vivo studies address this compound’s pharmacokinetic limitations (e.g., rapid degradation)?
this compound’s poor bioavailability requires nanoformulation or prodrug strategies. For murine xenograft models:
- Use lipid-based nanoparticles (LNPs) to enhance brain or tumor uptake.
- Monitor plasma stability via LC-MS/MS at intervals (0–24 hrs post-injection).
- Pair with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .
Q. Methodological Guidelines
Q. How should researchers statistically analyze this compound’s dose-dependent effects?
- Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀/IC₉₀.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. capsaicin).
- Report exact p-values (e.g., p = 0.032) and confidence intervals (95% CI) .
Q. What controls are essential in receptor pathway studies?
- Negative controls: Vehicle-treated cells (same solvent concentration).
- Positive controls: Receptor-specific agonists/antagonists (e.g., capsaicin for TRPV1).
- Knockout models: CRISPR-Cas9-edited CB1/TRPV1-null cells to confirm target specificity .
Q. Data Reporting Standards
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMCRFQGHWOPM-ZKWNWVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128007-31-8 | |
Record name | Arvanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128007-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arvanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.